![molecular formula C28H18O8 B13736480 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid compound. It is known for its structural complexity and potential applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its multiple benzene rings and carboxylic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction between aryl halides and boronic acids.
Carboxylation: The biphenyl units are then subjected to carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Oxidation: The resulting intermediate compounds undergo oxidation reactions to introduce carboxylic acid groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with different functional groups.
Scientific Research Applications
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs) due to its thermal stability and structural rigidity.
Pharmaceuticals: The compound serves as a building block for the development of pharmaceutical agents with potential biological activity.
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Electronics: The compound’s electrical insulation properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler analog with two benzene rings and two carboxylic acid groups.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene: A more complex compound with three benzene rings and multiple carboxylic acid groups.
p-Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings and two carboxylic acid groups.
Uniqueness
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide enhanced thermal stability, rigidity, and potential for diverse chemical modifications. These properties make it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C28H18O8 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18O8/c29-25(30)19-9-11-21(23(13-19)27(33)34)17-5-1-15(2-6-17)16-3-7-18(8-4-16)22-12-10-20(26(31)32)14-24(22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
RQNNVZUFNFTMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
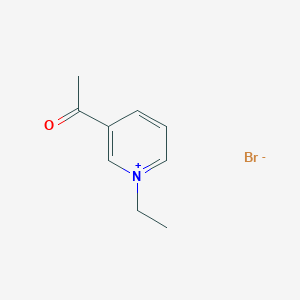
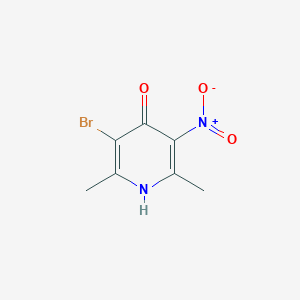
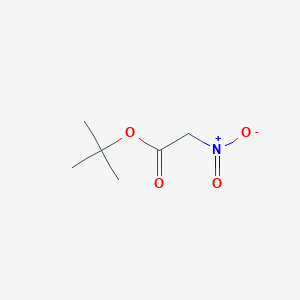
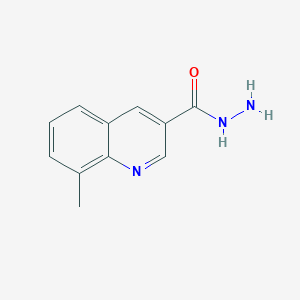
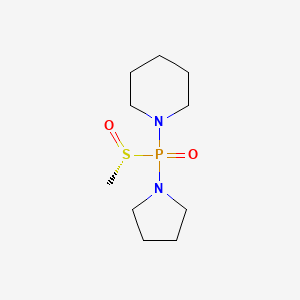
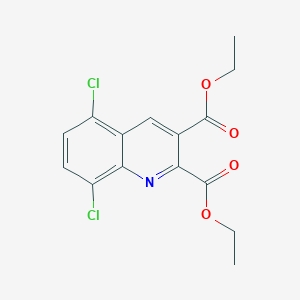
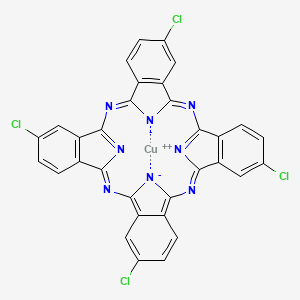
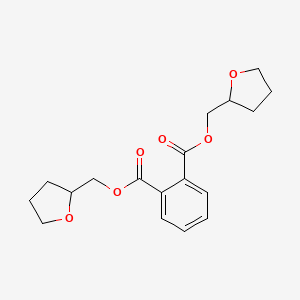
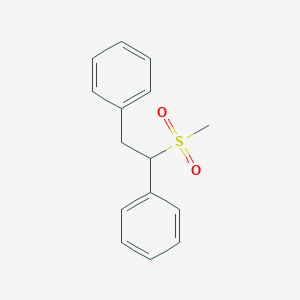
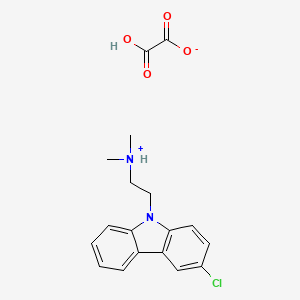
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
